molecular formula C23H21N3O4S2 B3005466 N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide CAS No. 477499-95-9

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B3005466
CAS No.: 477499-95-9
M. Wt: 467.56
InChI Key: MCCVOQUEEACDSE-WCWDXBQESA-N
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Description

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives. This compound is characterized by its unique structure, which includes a naphthothiazole core, a morpholine sulfonyl group, and a benzamide moiety. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, which can lead to their antimicrobial or anti-inflammatory effects . The specific mechanism of action for the compound you’re asking about is not known.

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and evaluating their potential as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced via sulfonylation reactions, often using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety is attached through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole Derivatives: Compounds with similar naphthothiazole cores.

    Morpholine Sulfonyl Compounds: Compounds containing morpholine sulfonyl groups.

    Benzamide Derivatives: Compounds with benzamide moieties.

Uniqueness

N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-25-21-19-5-3-2-4-16(19)8-11-20(21)31-23(25)24-22(27)17-6-9-18(10-7-17)32(28,29)26-12-14-30-15-13-26/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCVOQUEEACDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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